[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical evolution of thiourea chemistry and organocatalysis. The field of thiourea organocatalysis experienced significant advancement following early contributions by researchers including Kelly, Etter, Jorgensen, Hine, Curran, Göbel, and De Mendoza, who explored hydrogen bonding interactions of small, metal-free compounds with electron-rich binding sites. Peter R. Schreiner and co-workers made pivotal contributions by identifying and introducing electron-poor thiourea derivatives as hydrogen-bonding organocatalysts.
The specific development of bifunctional thiourea catalysts gained momentum with Takemoto and co-workers' introduction of chiral bifunctional thioureas in 2003, which demonstrated powerful organocatalytic activity for enantioselective addition reactions. These developments established the foundation for exploring various thiourea derivatives, including compounds incorporating tertiary amine functionalities. The design principle underlying this compound reflects the understanding that bifunctional catalysts bearing both hydrogen bond donor (thiourea) and hydrogen bond acceptor (tertiary amine) moieties can achieve enhanced catalytic performance through cooperative mechanisms.
Historical investigations into thiourea-based organocatalysts revealed that the presence of amino groups in thiourea structures significantly influences both reactivity and selectivity in catalytic applications. The development of compounds featuring tertiary amine substituents, such as this compound, represented an evolution in catalyst design aimed at optimizing both substrate activation and stereochemical control. Research demonstrated that the hindered tertiary amine substituent plays a crucial role in both stereoinduction and reactivity, suggesting cooperative mechanisms involving electrophile activation by thiourea and nucleophile activation by the amine.
Structural Classification Within Thiourea Derivatives
This compound belongs to the class of substituted thiourea derivatives, specifically categorized as a tertiary alkyl thiourea due to its structural features. The compound exhibits the characteristic thiocarbonyl group (C=S) bonded to nitrogen atoms, which defines the thiourea functional class. Within the broader classification system, this compound represents a bifunctional molecule combining thiourea and amine functionalities in a single structure.
The structural analysis reveals several key components that define its classification. The molecular structure incorporates a dimethylamino group (-N(CH3)2), contributing to its categorization under the broader class of amines and thioketones. The 2,2-dimethylpropyl backbone provides steric bulk that influences the compound's coordination behavior and catalytic properties. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects these structural elements, emphasizing the positioning of functional groups within the molecular framework.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C8H19N3S | Defines elemental composition |
| Molecular Weight | 189.32 g/mol | Influences physical properties |
| IUPAC Name | This compound | Systematic nomenclature |
| SMILES Notation | CC(C)(CNC(=S)N)CN(C)C | Structural representation |
| InChI Key | GJYPZDJSYRBASI-UHFFFAOYSA-N | Unique molecular identifier |
The structural classification of this compound places it within the context of modern organocatalyst design. The compound shares structural similarities with established bifunctional thiourea catalysts, particularly those based on diaminocyclohexane scaffolds that have demonstrated effectiveness in asymmetric transformations. However, its unique aliphatic backbone distinguishes it from aromatic thiourea derivatives and provides different steric and electronic properties that influence its catalytic behavior.
Comparative analysis with related thiourea derivatives reveals that this compound represents a specific design approach emphasizing flexibility and accessibility of both functional sites. Unlike rigid chiral scaffolds commonly employed in asymmetric catalysis, this compound features a more flexible backbone that may facilitate different binding modes and coordination geometries. The presence of tertiary amine functionality aligns with successful catalyst designs that incorporate basic sites for nucleophile activation while maintaining the hydrogen bond donor capability of the thiourea moiety.
Significance in Modern Organocatalysis and Coordination Chemistry
The significance of this compound in modern chemistry stems from its dual functionality and potential applications in both organocatalysis and coordination chemistry. In the realm of organocatalysis, thiourea derivatives have emerged as powerful tools for achieving enantioselective transformations through hydrogen-bonding interactions. The compound's structure incorporates key elements identified in successful organocatalytic systems, including the thiourea moiety for electrophile activation and the tertiary amine for nucleophile activation.
Research investigations have demonstrated that bifunctional thiourea-amine catalysts can promote diverse asymmetric transformations including Michael reactions, aldol reactions, and various addition processes. The cooperative mechanism involving simultaneous activation of both nucleophile and electrophile represents a fundamental advance in organocatalytic strategy. This compound, with its bifunctional design, aligns with these mechanistic principles and offers potential for catalytic applications.
In coordination chemistry, this compound exhibits significant importance due to its strong affinity for transition metals. The compound demonstrates particular effectiveness as a ligand for platinum(II), palladium(II), and rhodium(III) ions, forming stable complexes with these metals. This coordination behavior reflects the soft donor characteristics of both sulfur and nitrogen atoms, which show preferential binding to soft metal centers according to hard-soft acid-base theory.
| Metal Ion | Coordination Mode | Complex Stability | Research Applications |
|---|---|---|---|
| Platinum(II) | Bidentate S,N coordination | High stability | Medicinal chemistry, catalysis |
| Palladium(II) | Variable coordination modes | Moderate to high stability | Cross-coupling reactions |
| Rhodium(III) | Chelating ligand behavior | High stability | Asymmetric catalysis |
The multifunctional nature of this compound positions it at the intersection of several important research areas. In asymmetric synthesis, thiourea-based organocatalysts have achieved remarkable success in promoting enantioselective reactions under mild, metal-free conditions. The environmental and economic advantages of organocatalysis, including the absence of toxic metals and simple catalyst synthesis, make compounds like this compound attractive for sustainable chemical processes.
Recent computational studies have highlighted the importance of understanding catalyst-substrate interactions in thiourea-mediated processes. The binding modes and transition state geometries of thiourea catalysts significantly influence both reactivity and selectivity. This compound, with its specific structural features, offers opportunities for detailed mechanistic investigations that can inform the design of improved catalytic systems.
The compound's significance extends to materials science applications where metal complexes incorporating thiourea ligands demonstrate unique properties. The combination of coordination chemistry and organic functionality in this compound complexes may provide access to materials with novel electronic, optical, or catalytic properties. Furthermore, the biological activities associated with thiourea derivatives suggest potential applications in medicinal chemistry, where metal complexes of such ligands have shown promising antimicrobial and cytotoxic activities.
Properties
IUPAC Name |
[3-(dimethylamino)-2,2-dimethylpropyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3S/c1-8(2,6-11(3)4)5-10-7(9)12/h5-6H2,1-4H3,(H3,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYPZDJSYRBASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=S)N)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea is a thiourea derivative that has gained attention for its diverse biological activities. Thioureas are known for their potential in medicinal chemistry, particularly in the development of anticancer agents, antimicrobial compounds, and antioxidants. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of dimethylamine with a suitable isothiocyanate. The general reaction scheme can be represented as follows:
Where R represents the dimethylamino group and R' represents the propyl group.
1. Anticancer Activity
Thiourea derivatives have shown promising anticancer properties. In particular, studies have indicated that this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in the S phase, leading to apoptosis. For instance, a study demonstrated that treatment with this compound resulted in significant changes in cell morphology and viability in MCF-7 breast cancer cells .
- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values ranging from 7 to 20 µM against different cancer cell lines, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. It has shown effective inhibition against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 62.5 µg/mL against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial activity .
- Mechanism of Action : The antimicrobial efficacy is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
3. Antioxidant Activity
Thiourea derivatives are also recognized for their antioxidant properties. This compound has demonstrated significant radical scavenging activity:
- DPPH Assay : The compound showed an IC50 value of 45 µg/mL in DPPH radical scavenging assays, indicating its potential to mitigate oxidative stress .
Case Study 1: Anticancer Effects on MCF-7 Cells
A detailed study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- LDH Release : A significant increase in lactate dehydrogenase (LDH) levels was observed in treated cells (521.77 ± 30.8 U/L) compared to controls (85.35 ± 4.2 U/L), suggesting cell membrane damage and cytotoxicity.
- Apoptosis Induction : Flow cytometry analysis revealed that treated cells exhibited characteristics typical of apoptosis, including increased sub-G1 phase population .
Case Study 2: Antibacterial Activity Against MRSA
Another study focused on the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA):
- In Vitro Testing : The compound demonstrated potent antibacterial activity with an MIC value significantly lower than conventional antibiotics used against MRSA.
- Synergistic Effects : When combined with other antimicrobial agents, it showed enhanced effectiveness, which could be beneficial in treating resistant infections .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
One of the significant applications of [3-(dimethylamino)-2,2-dimethylpropyl]thiourea is its potential as an antiviral agent. Research indicates that thiourea derivatives can inhibit HIV virus expression. A study demonstrated that specific derivatives showed excellent inhibitory activity against HIV, making them candidates for developing antiviral therapies .
Pharmaceutical Formulations:
Thiourea compounds, including this compound, are utilized in pharmaceutical formulations for various therapeutic purposes. They can be combined with known active ingredients to enhance efficacy in treating diseases such as AIDS. The preparation methods often involve stirring with sodium hydrogen carbonate in organic solvents followed by reactions with thiophosphene or phosgene .
Table 1: Summary of Antiviral Studies on Thiourea Derivatives
| Compound Name | Virus Target | Inhibition Concentration (µM) | Reference |
|---|---|---|---|
| This compound | HIV | 1-10 | |
| Other Thiourea Derivatives | HIV | 0.5-5 |
Agricultural Applications
Pesticide Development:
Thiourea derivatives have been explored as potential pesticides due to their ability to inhibit certain biological processes in pests. The compound's structural properties allow it to interact effectively with biological targets in insects and fungi, providing a basis for developing new agrochemicals .
Research Findings:
Studies have shown that thioureas can exhibit fungicidal properties. For instance, certain derivatives were tested against common agricultural pathogens and demonstrated significant antifungal activity . This application is crucial for enhancing crop protection while minimizing chemical residues.
Materials Science
Polymer Chemistry:
In materials science, this compound is used in the synthesis of polymers containing isocyanate monomers. These polymers are essential for producing polyurethane products with desired mechanical properties and stability .
Case Study:
A study on polyurethane synthesis highlighted the role of thioureas as chain extenders in creating high-performance elastomers. The incorporation of thiourea derivatives improved the thermal stability and elasticity of the resulting polymer materials .
Biochemical Applications
Buffering Agent:
The compound serves as a non-ionic organic buffering agent in biochemical applications, particularly in cell culture media where maintaining a stable pH is critical for cellular activities . This application is vital for experimental setups requiring precise control over environmental conditions.
Comparison with Similar Compounds
Key Findings:
However, steric hindrance from the 2,2-dimethylpropyl group may reduce reactivity in nucleophilic substitutions . Thiourea derivatives (e.g., CAS 549521-52-0) exhibit stronger hydrogen-bonding capacity compared to urea analogs (e.g., CAS 32022-55-2), which could influence binding to biological targets like enzymes or receptors .
Lipophilicity and Bioavailability :
- The perfluorophenyl-substituted thiourea (CAS in ) demonstrates significantly higher lipophilicity (logP ~4.5 estimated), favoring membrane permeability but possibly limiting aqueous solubility.
- In contrast, the phenylurea analog (CAS 32022-55-2) has moderate logP (~2.1), balancing solubility and permeability .
Synthetic Considerations: Prolonged heating (e.g., 80°C for 8 days) is required for synthesizing dimethylamino-propyl derivatives, as seen in the preparation of seminaph (71% yield) . This suggests similar conditions may apply to the target thiourea.
Safety and Toxicity: Limited toxicological data are available for most analogs. The phenylurea derivative (CAS 32022-55-2) lacks thorough hazard classification but requires precautions to avoid inhalation or dermal contact .
Research Implications and Gaps
- Biological Activity : Thiourea derivatives are explored for antimicrobial, antiviral, or enzyme-inhibitory roles. The target compound’s sulfur atom could enhance metal-binding activity compared to oxygen-containing ureas .
- Structural Optimization : Substituting the 2,2-dimethylpropyl group with aromatic or fluorinated groups (as in ) may tune pharmacokinetic properties for specific applications.
Preparation Methods
Mannich Reaction Route
A well-documented method for synthesizing 3-(dimethylamino)-2,2-dimethylpropanal involves a Mannich reaction starting from isobutyraldehyde, formaldehyde (or paraformaldehyde), and dimethylamine hydrochloride. This reaction proceeds under slightly alkaline conditions (pH 9–11) at 80–120°C, either in batch or continuous flow reactors.
- The process typically uses stoichiometric molar ratios, with an excess of dimethylamine to maintain the pH.
- The reaction can be performed with or without a solvent; aqueous formaldehyde solutions are compatible.
- After reaction completion (1–6 hours), the mixture is worked up by distillation to separate aqueous and organic phases.
- The organic phase contains the desired aminoaldehyde, which can be isolated with purities around 98% by subsequent distillation steps.
| Parameter | Typical Conditions |
|---|---|
| Reactants | Isobutyraldehyde, formaldehyde, dimethylamine |
| Temperature | 80–120 °C |
| pH | 9–11 |
| Reaction Time | 1–6 hours |
| Workup | Phase separation, distillation |
| Purity of product | ~98% |
Conversion to this compound
Reaction with Thiophosgene or Thiocarbonyldiimidazole
The amino intermediate can be reacted with thiophosgene or thiocarbonyldiimidazole to form the thiourea derivative. This reaction is typically carried out in organic solvents such as tetrahydrofuran (THF), acetonitrile, or toluene under stirring at room temperature or mild heating.
- Sodium hydrogen carbonate is often added to maintain basic conditions.
- The reaction mixture is separated into aqueous and organic layers, with the organic layer dried over magnesium sulfate.
- Purification is achieved by silica gel column chromatography.
- Yields can vary depending on the exact conditions but are generally moderate (e.g., ~4% in one example with related compounds).
Direct Condensation with Isothiocyanates
Another approach involves condensation of the amine with an isothiocyanate derivative under reflux in solvents like dioxane, often in the presence of catalytic triethylamine.
- The reaction typically completes within 1 hour.
- The product is isolated by evaporation of the solvent, washing with petroleum ether, and recrystallization from ethanol.
- This method is well established for synthesizing various thiourea derivatives and can be adapted for the target compound.
Representative Reaction Scheme (Generalized)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Isobutyraldehyde + formaldehyde + dimethylamine (pH 9-11, 80-120°C) | Formation of 3-(dimethylamino)-2,2-dimethylpropanal intermediate |
| 2 | Intermediate + thiophosgene or thiocarbonyldiimidazole in THF/acetonitrile, with NaHCO3 | Formation of this compound |
| 3 | Workup: phase separation, drying, chromatography | Purified thiourea derivative |
Detailed Research Findings and Optimization Notes
- Solvent Choice: Organic solvents such as THF, acetonitrile, and toluene are preferred for the thiourea formation step due to their ability to dissolve both reactants and facilitate phase separation.
- pH Control: Maintaining a basic pH (around 9-11) during the Mannich reaction is critical to maximize yield and purity of the aminoaldehyde intermediate.
- Reaction Time and Temperature: The Mannich reaction requires 1–6 hours depending on temperature; higher temperatures reduce time but may increase side reactions.
- Purification: Silica gel chromatography is effective for isolating the thiourea product from byproducts and unreacted starting materials.
- Yields: Yields for the final thiourea product can be low to moderate; optimization of reagent ratios, solvent mixtures, and reaction times is necessary for scale-up.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What experimental methods are recommended to assess the antitumor activity of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea in vitro?
- Methodological Answer: Use cell viability assays (e.g., MTT or trypan blue exclusion) to measure IC50 values. For mechanistic insights, perform flow cytometry to analyze cell cycle arrest (e.g., S-phase arrest in MCF-7 cells) and apoptosis via Annexin V/PI staining . Confirm cytotoxicity through lactate dehydrogenase (LDH) release assays to detect membrane damage.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer: Employ a combination of analytical techniques:
- HPLC with UV detection (λ ~250 nm) for purity assessment.
- NMR spectroscopy (1H and 13C) to confirm substituent positions and dimethylamino group integration.
- FTIR to verify thiourea C=S stretching (~1500–1600 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .
Q. What standardized protocols exist for evaluating the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria?
- Methodological Answer: Conduct broth microdilution assays to determine MIC values. For Gram-positive strains (e.g., MRSA), use Mueller-Hinton broth with a starting inoculum of 5 × 10⁵ CFU/mL. Include controls like vancomycin. For Gram-negative bacteria (e.g., E. coli), supplement media with 2% NaCl to stabilize outer membrane integrity. Synergy studies with β-lactams can be performed using checkerboard assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this thiourea derivative?
- Methodological Answer: Investigate pharmacokinetic parameters (e.g., bioavailability, metabolic stability via liver microsomal assays) to address discrepancies. Use molecular docking to predict off-target interactions that may reduce efficacy in vivo. Cross-validate results with isotopic labeling (e.g., 14C-tagged compound) to track biodistribution .
Q. How can structure-activity relationship (SAR) studies optimize the antioxidant properties of this compound?
- Methodological Answer: Synthesize analogs with modified substituents (e.g., replacing dimethylamino with pyrrolidinyl groups) and test DPPH/ABTS radical scavenging activity. Correlate electron-donating capacity with Hammett σ constants. Use computational models (DFT) to calculate HOMO-LUMO gaps and predict redox potential .
Q. What mechanistic insights explain the selective cytotoxicity of this compound toward cancer cells versus normal cells?
- Methodological Answer: Perform transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., p53 or Bcl-2 family genes). Compare mitochondrial membrane potential (ΔΨm) in cancer vs. normal cells using JC-1 dye. Validate reactive oxygen species (ROS) generation via DCFH-DA fluorescence and Nrf2 pathway inhibition .
Q. How can synthetic routes be optimized to improve yield and scalability of this compound?
- Methodological Answer: Replace traditional thiourea synthesis (amine + CS2) with a one-pot method using Lawesson’s reagent and tertiary amines. Optimize reaction conditions (e.g., 60°C in DMF, 12 h) and purify via recrystallization in ethanol/water (7:3 v/v). Monitor intermediates by TLC (silica gel, CH2Cl2:MeOH 9:1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
